b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-

Description

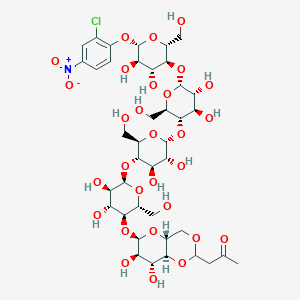

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- is a synthetic compound known for its unique structural properties and applications in biochemical research. It is a derivative of maltopentaose, a type of maltooligosaccharide, modified with a 3-ketobutylidene group and a 2-chloro-4-nitrophenyl group. This compound is particularly noted for its stability and resistance to enzymatic degradation, making it a valuable tool in various scientific studies .

Properties

CAS No. |

136345-76-1 |

|---|---|

Molecular Formula |

C40H58ClNO29 |

Molecular Weight |

1052.3 g/mol |

IUPAC Name |

1-[(4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-7,8-dihydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-2-yl]propan-2-one |

InChI |

InChI=1S/C40H58ClNO29/c1-11(47)4-20-60-10-19-35(67-20)25(52)30(57)40(66-19)71-34-18(9-46)65-39(29(56)24(34)51)70-33-17(8-45)64-38(28(55)23(33)50)69-32-16(7-44)63-37(27(54)22(32)49)68-31-15(6-43)62-36(26(53)21(31)48)61-14-3-2-12(42(58)59)5-13(14)41/h2-3,5,15-40,43-46,48-57H,4,6-10H2,1H3/t15-,16-,17-,18-,19-,20?,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m1/s1 |

InChI Key |

XOPIENHSVNOKRX-RZXBMSGGSA-N |

SMILES |

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |

Isomeric SMILES |

CC(=O)CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |

Canonical SMILES |

CC(=O)CC1OCC2C(O1)C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=C(C=C(C=C7)[N+](=O)[O-])Cl)CO)CO)CO)CO)O)O |

Synonyms |

2-chloro-4-nitrophenyl 4,6-O-3-ketobutylidene beta-maltopentaoside 3-ketobutylidene 2-chloro-4-nitrophenylmaltopentaoside 3KB-CNP-beta-G5 3KB-CNPG5 3KB-G5CNP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves several key steps. Initially, maltopentaose is reacted with 2-chloro-4-nitrophenol to form 2-chloro-4-nitrophenyl maltopentaoside. This intermediate is then further modified by reacting with 4,4-dimethoxy-2-butanone in the presence of 1,3-dimethyl-2-imidazolidinone and p-toluenesulfonic acid to introduce the 3-ketobutylidene group .

Industrial Production Methods

For industrial production, the synthesis process is scaled up using larger reaction vessels and optimized conditions to ensure high yield and purityThe reaction conditions, including temperature, pH, and reaction time, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic assays to study the activity of various enzymes, particularly amylases.

Biology: The compound’s stability and resistance to enzymatic degradation make it useful in studying carbohydrate metabolism and enzyme kinetics.

Medicine: It is employed in diagnostic assays to measure enzyme activity in biological fluids, aiding in the diagnosis of certain medical conditions.

Industry: The compound is used in the development of biochemical sensors and other analytical tools.

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- involves its interaction with specific enzymes. The 2-chloro-4-nitrophenyl group acts as a chromogenic substrate, releasing a detectable signal upon enzymatic cleavage. This property is utilized in various assays to measure enzyme activity. The 3-ketobutylidene group provides stability and resistance to non-specific enzymatic degradation, ensuring accurate and reliable results .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-nitrophenyl maltopentaoside: Lacks the 3-ketobutylidene group, making it less stable and more susceptible to enzymatic degradation.

p-Nitrophenyl maltopentaoside: Contains a p-nitrophenyl group instead of the 2-chloro-4-nitrophenyl group, resulting in different chromogenic properties.

3-Ketobutylidene p-nitrophenyl maltopentaoside: Similar structure but with a p-nitrophenyl group, offering different stability and reactivity profiles.

Uniqueness

b-D-Glucopyranoside,2-chloro-4-nitrophenyl O-4,6-O-(3-oxobutylidene)-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)-O-a-D-glucopyranosyl-(1(R)4)- stands out due to its unique combination of stability, resistance to enzymatic degradation, and chromogenic properties. These features make it a valuable tool in various scientific and industrial applications, providing reliable and accurate results in enzymatic assays and other analytical techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.